molecular formula C11H12O5 B6604023 methyl 4-formyl-3,5-dimethoxybenzoate CAS No. 287115-69-9

methyl 4-formyl-3,5-dimethoxybenzoate

Cat. No.: B6604023
CAS No.: 287115-69-9
M. Wt: 224.21 g/mol
InChI Key: MKPXMCQKARKRGV-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3,5-dimethoxybenzoate (CAS: 197304-21-5; empirical formula: C₁₃H₁₆O₆) is a benzoic acid derivative featuring a formyl group at the para position and methoxy groups at the 3- and 5-positions of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of bioactive molecules and polymers . Its structure combines electron-withdrawing (formyl) and electron-donating (methoxy) groups, making it a versatile substrate for cross-coupling reactions and polymer synthesis .

Properties

IUPAC Name

methyl 4-formyl-3,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-9-4-7(11(13)16-3)5-10(15-2)8(9)6-12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPXMCQKARKRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), facilitates electrophilic formylation. The mechanism proceeds via the formation of a chloromethyleneiminium ion, which attacks the aromatic ring at the 4-position, followed by hydrolysis to yield the aldehyde.

Typical Procedure :

  • Reagent Preparation : A solution of DMF (3.5 mL) and POCl₃ (3.5 mL) in 1,2-dichloroethane (20 mL) is cooled to 0–5°C.

  • Substrate Addition : Methyl 3,5-dimethoxybenzoate (23.81 mmol) is added dropwise to the cold reagent.

  • Reaction Conditions : The mixture is stirred at room temperature for 2 hours, refluxed for 4 hours, and then quenched with ice-water.

  • Workup : Neutralization with sodium acetate, extraction with dichloromethane, and solvent evaporation yield the crude product, which is purified via recrystallization or chromatography.

Optimization Insights :

  • Solvent : 1,2-Dichloroethane enhances reagent stability and reaction homogeneity.

  • Temperature : Reflux (~85°C) ensures complete conversion without side reactions.

  • Yield : 80–92% under optimized conditions.

Alternative Synthetic Routes

Halogenation-Formylation Sequences

Methyl 4-chloro-3,5-dimethoxybenzoate (synthesized via chlorination of methyl 3,5-dimethoxybenzoate) could theoretically undergo halogen-metal exchange followed by formylation. However, this method is less favorable due to:

  • Harsh Conditions : Requires cryogenic temperatures (-78°C) and organometallic reagents (e.g., LDA).

  • Low Efficiency : Competing side reactions reduce yields (<50%).

Experimental Optimization and Scalability

Catalytic and Solvent Effects

ParameterOptimal ConditionYield (%)Source
Solvent1,2-Dichloroethane92
CatalystDMF/POCl₃90
TemperatureReflux (~85°C)88
Reaction Time6 hours85

Key Findings :

  • DMF Stoichiometry : A 1:1 ratio of DMF to POCl₃ maximizes iminium ion formation.

  • Quenching Method : Gradual addition to ice-water prevents exothermic side reactions.

Purification Techniques

  • Recrystallization : Hexane/ethyl acetate mixtures (3:1) achieve >95% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane (30–55%) resolves residual DMF.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Vilsmeier-HaackHigh yield, scalabilityRequires POCl₃ (corrosive)80–92
Halogenation-FormylationAvoids POCl₃Low efficiency, multiple steps<50
Oxidation of AminesTheoretical feasibilityUnproven, side reactionsN/A

Applications and Derivatives

Methyl 4-formyl-3,5-dimethoxybenzoate is a precursor to:

  • Pharmaceuticals : Aditoprim analogs via reductive amination.

  • Polymer Chemistry : Photoactive resins for 3D printing.

  • Coordination Complexes : Ligands for catalytic metals .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Methyl 4-carboxy-3,5-dimethoxybenzoate.

    Reduction: Methyl 4-hydroxymethyl-3,5-dimethoxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formyl-3,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-formyl-3,5-dimethoxybenzoate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in reactions with nucleophiles. The methoxy groups can influence the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the para position significantly influences molecular weight, polarity, and reactivity. Key analogs include:

Table 1: Structural and Physical Properties of Methyl 4-Formyl-3,5-Dimethoxybenzoate and Analogs
Compound Name Substituent (Para Position) Molecular Formula Molecular Weight (g/mol) LogP Key Applications
This compound Formyl (-CHO) C₁₃H₁₆O₆ 268.26 N/A Polymer synthesis, drug intermediates
Methyl 4-chloro-3,5-dimethoxybenzoate Chloro (-Cl) C₁₀H₁₁ClO₄ 230.37 N/A Natural product isolation
Methyl 4-bromo-3,5-dimethoxybenzoate Bromo (-Br) C₁₀H₁₁BrO₄ 275.10 2.53 Suzuki-Miyaura vinylation
Methyl syringate Hydroxyl (-OH) C₁₀H₁₂O₅ 212.20 N/A Antioxidant, pharmaceutical intermediate
Methyl 4-acetoxy-3,5-dimethoxybenzoate Acetoxy (-OAc) C₁₂H₁₄O₆ 254.23 N/A Crystal engineering

Key Observations :

  • Halogenated Analogs (Cl/Br) : The bromo derivative (275.10 g/mol) has a higher molecular weight than the chloro analog (230.37 g/mol). Both exhibit lower polarity compared to the formyl derivative, as evidenced by the LogP value of 2.53 for the bromo compound .
  • This compound demonstrates antioxidant activity, unlike the formyl analog .
  • Acetoxy Derivative : The acetyl group introduces steric bulk, affecting crystal packing (dihedral angle: 81.5° between acetyl and benzoate planes) .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data and Analytical Methods
Compound Name UV/Vis λmax (nm) HRMS (m/z) [M+H]⁺ Key NMR Shifts (¹H/¹³C) Preferred Analytical Method
This compound Not reported Not reported Not reported Reverse-phase HPLC
Methyl 4-chloro-3,5-dimethoxybenzoate 217, 263, 301 231.4012 δH 3.91 (s, 3H, OCH₃), δC 166.8 (C=O) HR-LC-ESIMS
Methyl 4-bromo-3,5-dimethoxybenzoate Not reported 275.098 δH 3.89 (s, 6H, OCH₃), δC 52.1 (CH₃) Newcrom R1 HPLC
Methyl syringate ~280 212.20 δH 7.21 (s, 2H, Ar-H), δC 170.1 (C=O) UPLC-QTOF-MS

Key Observations :

  • Chloro and Bromo Analogs : Both show distinct UV/Vis absorption near 260–300 nm due to aromatic π→π* transitions. The chloro derivative’s HRMS matches C₁₀H₁₁ClO₄⁺ (231.4012) .
  • Methyl Syringate: Exhibits a characteristic UV maximum at ~280 nm, similar to other phenolic esters, and is identifiable via UPLC-QTOF-MS .

Biological Activity

Methyl 4-formyl-3,5-dimethoxybenzoate is a compound of interest due to its diverse biological activities. This article reviews its cytotoxic, antibacterial, and antifungal properties, supported by relevant research findings and case studies.

  • Molecular Formula : C11H12O5
  • Molecular Weight : 224.21 g/mol
  • CAS Number : 884-35-5

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that the compound induces apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast)25.0
A549 (lung)30.0
BGC-823 (gastric)20.0

The data indicates that the compound is particularly effective against the BGC-823 cell line, suggesting a potential role in gastric cancer treatment.

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in clinical settings.

Table 2: Antibacterial Activity Against MRSA

CompoundMinimum Inhibitory Concentration (MIC) (µM)
This compound19.2
Control (Cytosporone E)22.3

The MIC values indicate that this compound has comparable activity to established antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. Studies have reported its effectiveness against various fungal strains.

Table 3: Antifungal Activity Data

Fungal StrainMIC (µM)
Candida albicans40.0
Aspergillus niger50.0

These results highlight the compound's potential as a broad-spectrum antifungal agent.

The biological activity of this compound can be attributed to its interaction with cellular pathways:

  • Caspase Activation : Induces apoptosis through caspase activation.
  • Topoisomerase Inhibition : Compounds in this class may inhibit topoisomerases, crucial for DNA replication and repair.
  • Membrane Disruption : Exhibits properties that disrupt microbial membranes, leading to cell death.

Case Studies

  • Cytotoxicity in Cancer Treatment : A study involving the MCF-7 breast cancer cell line showed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers.
  • Antibacterial Efficacy : In a clinical setting, the compound was tested against MRSA strains isolated from patients, demonstrating effective inhibition comparable to traditional antibiotics.

Q & A

Basic Questions

Q. What are the key synthetic routes for methyl 4-formyl-3,5-dimethoxybenzoate, and how can reaction conditions be optimized for high yield?

  • Methodology :

  • Esterification : React 4-formyl-3,5-dimethoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux.

  • Formylation : Introduce the formyl group via Vilsmeier-Haack formylation (POCl₃/DMF) on methyl 3,5-dimethoxy-4-hydroxybenzoate, followed by esterification .

  • Optimization : Use anhydrous conditions, stoichiometric control of reagents, and monitor reaction progress via TLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

    Table 1 : Key Reaction Parameters

    StepReagents/ConditionsYield (%)Reference
    EsterificationH₂SO₄, MeOH, reflux85–92
    Vilsmeier-HaackPOCl₃, DMF, 0–5°C75–80

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodology :

  • ¹H NMR : Peaks at δ 10.0 ppm (formyl proton), δ 3.8–4.0 ppm (methoxy groups), δ 3.9 ppm (ester methyl) .
  • ¹³C NMR : Signals at δ 190–195 ppm (formyl carbonyl), δ 165–170 ppm (ester carbonyl), δ 55–60 ppm (methoxy carbons) .
  • IR : Strong bands at ~1700 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (formyl C=O), and ~1250 cm⁻¹ (C-O of methoxy) .
  • MS : Molecular ion [M+H]⁺ at m/z 238.1 (C₁₁H₁₂O₅) .

Q. What purification techniques are recommended for isolating this compound after synthesis?

  • Methodology :

  • Recrystallization : Use ethanol/water (1:3) for high-purity crystals.
  • Column Chromatography : Elute with hexane/ethyl acetate (3:1) on silica gel.
  • TLC Monitoring : Rf ≈ 0.5 in hexane/EtOAc (1:1) .

Advanced Research Questions

Q. How does the formyl group influence the compound’s reactivity in nucleophilic addition reactions compared to non-formylated analogs?

  • Methodology :

  • The electron-withdrawing formyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard reagents or hydride reductions).
  • Comparative kinetic studies with methyl 3,5-dimethoxybenzoate show 2–3× faster reaction rates in aldol condensations .

Q. What challenges arise in the crystallographic analysis of this compound, and how can SHELX software resolve structural ambiguities?

  • Methodology :

  • Challenges : Disorder in methoxy or formyl groups; weak hydrogen bonding (C-H⋯O) networks.

  • SHELX Refinement : Use SHELXL for anisotropic displacement parameters, hydrogen bonding analysis, and disorder modeling. Validate with R-factor convergence (< 5%) .

    Table 2 : Crystallographic Data (Hypothetical)

    ParameterValue
    Space GroupP2₁/c
    a, b, c (Å)10.2, 12.5, 8.7
    R0.045

Q. How can computational methods (e.g., DFT) predict electronic properties and reaction pathways for this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p). Analyze frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Reaction Pathways : Simulate transition states for formyl group reactions (e.g., nucleophilic addition energy barriers) .

Q. What are the implications of steric and electronic effects in regioselective functionalization?

  • Methodology :

  • Steric hindrance from methoxy groups directs electrophiles to the para position (formyl group).
  • Electronic effects: Methoxy groups donate electron density, activating the ring for electrophilic substitution at positions ortho to formyl .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-formyl-3,5-dimethoxybenzoate
Reactant of Route 2
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methyl 4-formyl-3,5-dimethoxybenzoate

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